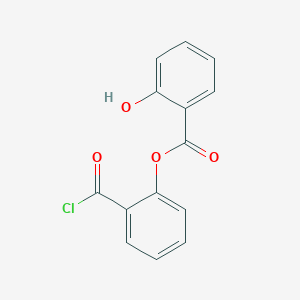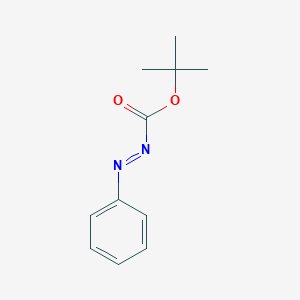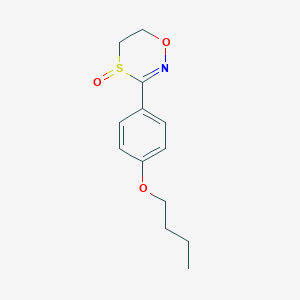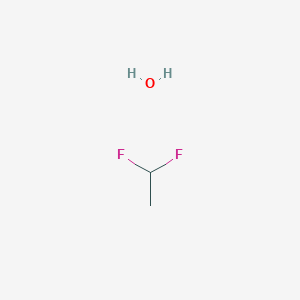
Ethane, 1,1-difluoro-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,1-difluoro-, hydrate is a compound that consists of ethane with two fluorine atoms attached to the first carbon atom, forming 1,1-difluoroethane, and water molecules forming a hydrate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoroethane is typically synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene:
HCCH+2HF→CH3CHF2
The intermediate in this process is vinyl fluoride (C2H3F), which is the monomeric precursor to polyvinyl fluoride .
Industrial Production Methods
In industrial settings, 1,1-difluoroethane is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the highly reactive and toxic intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoroethane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents and results in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert 1,1-difluoroethane into simpler hydrocarbons.
Substitution: Halogenation reactions can replace one or both fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler hydrocarbons like ethane.
Substitution: Halogenated derivatives of ethane.
Applications De Recherche Scientifique
1,1-Difluoroethane has a wide range of applications in scientific research, including:
Chemistry: Used as a refrigerant and a propellant in aerosol sprays due to its low boiling point and non-toxic nature.
Biology: Studied for its effects on biological systems, particularly its interactions with cellular membranes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable hydrates.
Mécanisme D'action
The mechanism of action of 1,1-difluoroethane involves its interactions with various molecular targets and pathways. It primarily acts through GABA A and glutamate receptors, influencing neurotransmission and leading to its effects on the central nervous system . Additionally, its ability to form stable hydrates allows it to interact with water molecules, influencing its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylidene fluoride
- Freon 152a
- Genetron 152a
- Propellant 152a
- Halocarbon 152A
Uniqueness
1,1-Difluoroethane is unique due to its combination of low boiling point, non-toxic nature, and ability to form stable hydrates. These properties make it particularly useful in applications where other similar compounds may not be suitable, such as in environmentally friendly refrigerants and propellants .
Propriétés
Numéro CAS |
92533-01-2 |
|---|---|
Formule moléculaire |
C2H6F2O |
Poids moléculaire |
84.07 g/mol |
Nom IUPAC |
1,1-difluoroethane;hydrate |
InChI |
InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2 |
Clé InChI |
TZYYNNXEKYAKTD-UHFFFAOYSA-N |
SMILES canonique |
CC(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
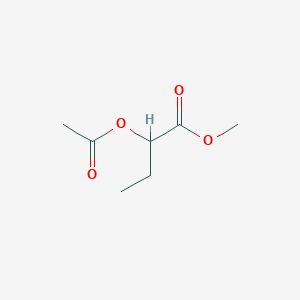
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
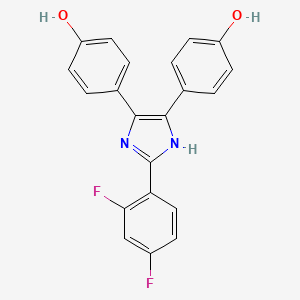
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
